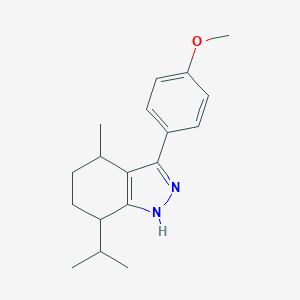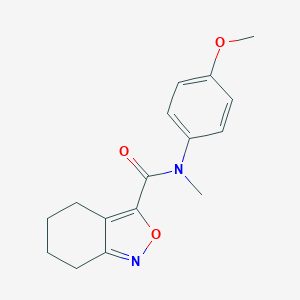![molecular formula C21H17NO3 B258635 N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE](/img/structure/B258635.png)
N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. The process can be summarized as follows:
O-Arylation Reaction: Substituted phenols react with aryl halides in the presence of a base to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
Industrial production methods for dibenzofuran derivatives often involve metal complex catalysis. The use of substituted biphenyls is also a popular method for the synthesis of dibenzofurans. Additionally, photochemical reactions and benzofuran annulation are employed in some cases .
Chemical Reactions Analysis
Types of Reactions
N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Utilize catalysts like aluminum chloride (AlCl3) to facilitate the reaction.
Lithiation: Butyl lithium is commonly used as a reagent for lithiation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can produce various substituted dibenzofurans .
Scientific Research Applications
N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases like diabetes and cancer.
Industry: Utilized in the development of materials with specific properties, such as heat transfer agents
Mechanism of Action
The mechanism of action of N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. For example, dibenzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a similar core structure.
Naphtho[1,2-b]benzofuran: A derivative with an additional fused benzene ring.
Polychlorinated Dibenzofurans: Chlorinated derivatives with varying degrees of toxicity.
Uniqueness
N-(DIBENZO[B,D]FURAN-2-YL)-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-dibenzofuran-2-yl-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17NO3/c1-14-5-4-6-16(11-14)24-13-21(23)22-15-9-10-20-18(12-15)17-7-2-3-8-19(17)25-20/h2-12H,13H2,1H3,(H,22,23) |
InChI Key |
SJXUBMDSTDDEOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)

![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)

![2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B258568.png)

![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)

![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
![[5-Nitro-2-(1-piperidinyl)phenyl]acetic acid](/img/structure/B258583.png)

